3'-Azetidinomethyl-2-fluorobenzophenone
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Overview
Description
3'-Azetidinomethyl-2-fluorobenzophenone is a useful research compound. Its molecular formula is C17H16FNO and its molecular weight is 269.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enhanced Fluorescence and Photostability in Fluorophores : Research by Liu et al. (2016) in the "Journal of the American Chemical Society" demonstrates that replacing conventional dialkylamino substituents with a three-membered aziridine ring in various fluorophores, including compounds related to azetidinomethyl-fluorobenzophenone, results in significantly enhanced brightness and photostability. This finding is crucial for developing high-performance fluorophores for advanced fluorescence imaging (Liu et al., 2016).
Tubulin-Targeting Antitumor Agents : Greene et al. (2016) in the "Journal of Medicinal Chemistry" explored the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, uncovering potent antiproliferative compounds. These compounds showed significant activity in inhibiting the polymerization of tubulin in vitro and caused G2/M arrest and apoptosis in breast cancer cells, suggesting their potential as antitumor agents (Greene et al., 2016).
Synthesis of Azetidinonyl Oxadiazoles : Khanum et al. (2004) in "Heteroatom Chemistry" described a method for integrating heterocyclic rings such as oxadiazole and azetidin-2-one at the benzophenone nucleus, using microwave irradiation. This method is significant for the synthesis of compounds with potential biological activity (Khanum et al., 2004).
Antitumor Properties of Benzothiazoles : Bradshaw et al. (2002) in "Molecular Cancer Therapeutics" studied novel 2-(4-aminophenyl)benzothiazoles with potent antitumor properties, highlighting the role of fluorine atoms in metabolic stability. Amino acid conjugation was used to overcome limitations posed by drug lipophilicity, offering insights into the design of more effective antitumor agents (Bradshaw et al., 2002).
Future Directions
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSWTXFUTUICD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643266 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-89-6 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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